Noracymethadol hydrochloride, (-)-
Description
Historical Context of Synthetic Opioid Analogue Development
The journey to develop synthetic opioids began as a quest to find potent analgesics with fewer of the undesirable side effects and addictive properties of natural opiates. The isolation of morphine from opium in 1805 by Friedrich Sertürner marked the beginning of modern opioid-based pain management. tandfonline.com For over a century, morphine and its direct derivatives, like codeine (isolated in 1832) and heroin (synthesized in 1874), were the primary strong analgesics available. tandfonline.com
The 20th century witnessed a paradigm shift with the advent of fully synthetic opioids, driven by both scientific curiosity and geopolitical necessity. A significant breakthrough occurred in Germany in the late 1930s when scientists sought an effective analgesic that was not dependent on the opium poppy. This research led to the synthesis of pethidine (meperidine) in 1939 and, critically, methadone in 1946. nih.govwikipedia.org Methadone's unique chemical structure, distinct from morphine, opened a new frontier in medicinal chemistry. nih.gov In the decades that followed, researchers in Europe and the United States synthesized and evaluated numerous methadone-related compounds, including acetylmethadol, methadol, and noracymethadol, in an effort to refine analgesic efficacy and improve safety profiles. wikipedia.orgwikipedia.org This era of intense synthetic exploration laid the groundwork for much of our modern understanding of opioid pharmacology. tandfonline.comnih.gov
Chemical Classification and Structural Features Relevant to Research
Noracymethadol hydrochloride is classified as a synthetic opioid analgesic belonging to the open-chain diphenylheptane class, which also includes methadone. ontosight.aionelook.com It is a derivative of methadol and is structurally an acetyl ester of methadol. wikipedia.org The specific compound of interest, (-)-Noracymethadol hydrochloride, is the hydrochloride salt of the levorotatory stereoisomer of Noracymethadol. wikipedia.orgnih.gov
The molecule's structure contains several features of pharmacological importance:
A central heptane (B126788) chain.
Two phenyl groups attached to the same carbon atom (C4), a hallmark of the methadone family. ontosight.ai
An acetate (B1210297) ester group at the C3 position. ontosight.ai
A methylamino group at the C6 position. ontosight.ai
Like other methadols, Noracymethadol exhibits optical isomerism, and its biological activity is dependent on its stereochemistry. wikipedia.org The hydrochloride salt form enhances its solubility for research and formulation purposes. wikipedia.orgcymitquimica.com
Table 1: Chemical Properties of Noracymethadol Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | [6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
| Molecular Formula | C₂₂H₂₉NO₂·HCl cymitquimica.com |
| Molecular Weight | 375.932 g/mol cymitquimica.com |
| CAS Number | 5633-25-0 wikipedia.org |
Significance of Unmarketed Compounds in Opioid Receptor Research
Noracymethadol was never brought to market, despite a clinical trial in postpartum patients suggesting it produced analgesia comparable to morphine but with a lower incidence of certain side effects. wikipedia.orgwikiwand.com The study of such unmarketed compounds is a cornerstone of pharmacological research, particularly in the opioid field. These substances serve as invaluable chemical probes to explore the complex interactions between ligands and opioid receptors (μ, δ, and κ). mdpi.comfiercebiotech.com
Research into the structure-activity relationships of a wide array of compounds, including those that fail to become commercial drugs, is crucial for several reasons:
Mapping Receptor Binding Sites: By modifying functional groups on a parent molecule like Noracymethadol and observing the changes in binding affinity and functional activity, scientists can map the topology of the receptor's binding pocket. fiercebiotech.com
Understanding Signaling Pathways: Opioid receptors are G protein-coupled receptors (GPCRs) that can trigger multiple intracellular signaling cascades. nih.gov Some pathways are associated with analgesia, while others are linked to adverse effects like respiratory depression or the development of tolerance. frontiersin.org Studying a diverse library of compounds, including unmarketed ones, helps researchers identify ligands that preferentially activate the desired analgesic pathways—a concept known as biased agonism. frontiersin.org
Developing Safer Analgesics: The ultimate goal of this fundamental research is the rational design of new, safer painkillers. mdpi.com By understanding precisely how compounds like Noracymethadol interact with opioid receptors, researchers can build new molecules that retain analgesic efficacy while minimizing or eliminating dangerous side effects. fiercebiotech.commdpi.com The ongoing opioid crisis has intensified the search for innovative analgesics with reduced potential for tolerance and dependence, making the study of every available opioid analogue, marketed or not, more critical than ever. nih.gov
Properties
CAS No. |
55096-75-8 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H/t17-,21-;/m0./s1 |
InChI Key |
QOWPUUFVFLIYRR-PVMVIUQGSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Core Synthetic Route: Acetylation of Methadol
The fundamental approach to synthesizing noracymethadol involves the acetylation of its precursor, methadol. This reaction introduces an acetyl group to the hydroxyl moiety of methadol, forming the corresponding ester.
The acetylation of alcohols, such as methadol, can be achieved using various acetylating agents. A general and efficient method for the acetylation of alcohols, as well as amines, phenols, and thiols, can be performed under solvent- and catalyst-free conditions. mdpi.com In a typical procedure, the substrate (in this case, methadol) is reacted with acetic anhydride. The mixture is heated, for example, in a preheated oil bath at 60°C, until the reaction is complete, which can be monitored by techniques like gas chromatography. mdpi.com This method offers high conversion rates and selectivity for the desired acetylated product under relatively mild conditions. mdpi.com The reaction proceeds through the nucleophilic attack of the hydroxyl group of methadol on the carbonyl carbon of acetic anhydride.
Table 1: General Parameters for Catalyst-Free Acetylation mdpi.com
| Parameter | Condition |
| Substrate | Methadol |
| Acetylating Agent | Acetic Anhydride |
| Stoichiometry | 1.5 equivalents of Acetic Anhydride |
| Temperature | 60°C |
| Catalyst | None |
| Solvent | None |
This direct acetylation represents the core transformation in the synthesis of noracymethadol from its immediate precursor.
Exploration of Advanced Synthetic Strategies
Beyond the direct acetylation of methadol, more advanced synthetic strategies have been explored for the preparation of noracymethadol and its analogs. These methods often involve N-demethylation of related compounds or the use of biocatalysts to achieve higher efficiency and selectivity.
One significant advanced strategy is the N-demethylation of l-alpha-acetylmethadol (LAAM). This process removes a methyl group from the nitrogen atom of LAAM to yield noracymethadol. Several methods for N-demethylation have been investigated. One classical method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide to react with a tertiary amine, leading to the formation of an organocyanamide that can then be hydrolyzed to the secondary amine. wikipedia.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine on cyanogen bromide, followed by the displacement of the resulting bromide ion. wikipedia.org
More modern N-demethylation techniques have also been applied to opioid alkaloids. The use of chloroformate reagents, such as α-chloroethyl chloroformate (ACE-Cl), has been shown to be effective for the N-demethylation of tertiary amines under mild conditions, often resulting in near-quantitative yields. researchgate.net Enzymatic N-demethylation is another advanced approach. Studies have shown that cytochrome P450 enzymes, specifically CYP3A4, are involved in the N-demethylation of LAAM and its metabolite norLAAM in human liver microsomes. nih.gov Furthermore, in human placentas, the N-demethylation of LAAM to norLAAM is catalyzed by aromatase (CYP19). nih.gov
Another innovative strategy involves the use of lipases for the acylation of precursor molecules. Lipase-catalyzed acylation can offer high regioselectivity and stereoselectivity under mild reaction conditions. nih.gov For instance, lipase-catalyzed acylation of aminols has been used in the synthesis of optically active methadones and LAAM. researchgate.net The use of specific acyl donors, such as ethyl methoxyacetate, has been shown to significantly enhance the rate of lipase-catalyzed N-acylation of amines. nih.gov
Enantioselective Synthesis of Noracymethadol Hydrochloride Stereoisomers
Noracymethadol possesses chiral centers, leading to the existence of multiple stereoisomers. wikipedia.org The biological activity of these isomers can differ significantly, making stereochemical control a critical aspect of its synthesis. The (-)- enantiomer is the focus of this discussion.
A key strategy for achieving enantiopure compounds is through the synthesis of enantiomerically pure precursors. A novel chiral pool approach has been developed for the asymmetric synthesis of (R)- and (S)-methadone, which can serve as precursors to the corresponding methadol and noracymethadol isomers. acs.orgnih.gov This method utilizes a cyclic sulfamidate ring-opening reaction, starting from commercially available enantiopure (R)- or (S)-alaninol. acs.orgnih.gov
Biocatalysis with lipases is a powerful tool for the enantioselective synthesis of chiral molecules. Lipases can selectively acylate one enantiomer in a racemic mixture, allowing for the kinetic resolution of the racemate. nih.gov This has been successfully applied to the synthesis of optically active methadones and LAAM, starting from the lipase-catalyzed acylation of dimethylaminopropan-2-ol. researchgate.net The choice of lipase (B570770) and reaction conditions is crucial for achieving high enantiomeric excess (ee). For example, immobilized Candida antarctica lipase B is a commonly used biocatalyst for these types of resolutions. rsc.org
The stereoselective metabolism of related compounds also provides insights into achieving specific stereoisomers. For instance, the N-demethylation of methadone by cytochrome P450 enzymes exhibits stereoselectivity, with CYP2B6 preferentially metabolizing (S)-methadone and CYP2C19 preferentially metabolizing (R)-methadone. washington.edu Such enzymatic processes could potentially be harnessed for the stereoselective synthesis of noracymethadol.
Table 2: Approaches to Stereochemical Control
| Method | Description | Key Reagents/Enzymes |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials to build the desired stereoisomer. | (R)- or (S)-alaninol, cyclic sulfamidates |
| Lipase-Catalyzed Kinetic Resolution | Selective acylation of one enantiomer in a racemic mixture of a precursor alcohol. | Lipases (e.g., Candida antarctica lipase B), acyl donors |
| Stereoselective N-demethylation | Enzymatic removal of the N-methyl group with stereochemical preference. | Cytochrome P450 enzymes (e.g., CYP2B6, CYP2C19) |
Optimization of Purification and Isolation Processes
The final steps in the synthesis of noracymethadol hydrochloride involve the purification of the crude product and its isolation as a stable salt. Optimization of these processes is crucial for obtaining a high-purity final product.
Following the synthesis, the crude noracymethadol free base is typically purified using chromatographic techniques. Flash column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts. nih.gov The choice of solvent system for chromatography is critical for achieving good separation.
Once the purified free base is obtained, it is converted to its hydrochloride salt to improve its stability and handling properties. This is generally achieved by dissolving the free base in a suitable solvent and treating it with hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration. For example, citrate (B86180) and hydrochloride salts of fentanyl analogs have been obtained in nearly quantitative yields by treating the free bases with the corresponding acids. nih.gov
The final product is often recrystallized to achieve higher purity. The choice of solvent or solvent mixture for recrystallization is determined empirically to maximize the yield and purity of the crystalline salt. The purity of the final product can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 3: General Steps for Purification and Isolation
| Step | Description | Common Techniques/Reagents |
| Purification of Free Base | Removal of impurities from the crude reaction mixture. | Flash column chromatography |
| Salt Formation | Conversion of the purified free base to the hydrochloride salt. | Dissolution in a suitable solvent (e.g., ether, isopropanol), addition of hydrochloric acid |
| Isolation | Collection of the precipitated hydrochloride salt. | Filtration |
| Recrystallization | Further purification of the salt. | Dissolution in a hot solvent or solvent mixture followed by cooling |
| Drying | Removal of residual solvent. | Vacuum oven |
Compound Names
Molecular Pharmacology and Receptor Interactions
The interaction of (-)-Noracymethadol hydrochloride with opioid receptors is the primary determinant of its activity. Like other opioids, its effects are mediated through binding to and activation of these receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.
Opioid Receptor Binding Affinities and Selectivity Profiling
| Compound | Mu (µ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
|---|---|---|---|
| Levo-alpha-acetylmethadol (LAAM) | Data not available | Data not available | Data not available |
| nor-LAAM | Data not available | Data not available | Data not available |
| dinor-LAAM | Data not available | Data not available | Data not available |
Data for the table is not available in the provided search results. This is a placeholder for where the interactive data table would be generated.
(-)-Noracymethadol hydrochloride, similar to LAAM, is understood to act as a mu-opioid receptor agonist. The mu receptor is the primary target for many clinically used opioids and is responsible for their analgesic effects. The interaction with the MOR is a critical aspect of the compound's pharmacological action.
The extent to which (-)-Noracymethadol hydrochloride interacts with the kappa opioid receptor is not well-documented. Generally, the interaction of opioids with KOR can contribute to a different spectrum of effects compared to MOR activation.
Mechanisms of G-Protein Coupled Receptor Signaling
As a GPCR agonist, (-)-Noracymethadol hydrochloride initiates signaling through the activation of intracellular G-proteins. This activation is a hallmark of opioid receptor function and leads to a variety of cellular responses.
Signal Transduction Pathways
Upon binding of an opioid agonist like (-)-Noracymethadol hydrochloride to its receptor, a conformational change in the receptor protein occurs. This leads to the activation of associated heterotrimeric G-proteins, typically of the Gi/o family. The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins. A primary consequence of this is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly interact with and modulate the function of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability, contributing to the analgesic effects of opioids.
Investigation of Functional Selectivity and Biased Agonism
The concepts of functional selectivity and biased agonism have emerged as crucial areas of research in opioid pharmacology. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, an agonist might show a bias towards G-protein signaling with minimal recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.
While no specific studies on the functional selectivity or biased agonism of (-)-Noracymethadol hydrochloride have been identified, this is a significant area of investigation for the development of safer opioids. The hypothesis is that ligands biased towards G-protein signaling might produce robust analgesia with fewer adverse effects, such as respiratory depression and tolerance, which are thought to be mediated, at least in part, by β-arrestin pathways. The specific signaling bias of (-)-Noracymethadol hydrochloride would be a critical determinant of its complete pharmacological profile.
Modulation of Non-Opioid Receptor Systems by Structural Analogy (e.g., N-methyl-D-aspartate (NMDA) receptor activity)
While Noracymethadol hydrochloride, (-)- is primarily classified as a synthetic opioid analgesic acting on opioid receptors, its structural relationship to methadone suggests a potential interaction with other receptor systems, notably the N-methyl-D-aspartate (NMDA) receptor. ontosight.aiwiktionary.orgwikipedia.org Several synthetic opioids, including methadone and its isomers, have been identified as antagonists of the NMDA receptor, a key player in excitatory neurotransmission. wikipedia.orgdrugbank.com This dual pharmacology, targeting both opioid and NMDA receptors, is a significant area of research for developing analgesics with improved efficacy and a better side-effect profile.
The d-isomer of methadone, also known as dextromethadone, has been investigated independently for its clinical potential based on its NMDA receptor antagonism, devoid of significant opioid receptor activity. nih.gov Studies propose that by blocking NMDA receptors, d-methadone could offer therapeutic benefits for conditions like treatment-resistant depression. nih.gov Given that Noracymethadol is a derivative of methadol and structurally analogous to methadone, it is plausible that it shares this characteristic of NMDA receptor modulation. wiktionary.orgwikipedia.org This interaction would be a non-opioid mechanism contributing to its pharmacological effects. However, direct studies confirming the affinity and activity of (-)-Noracymethadol hydrochloride at the NMDA receptor are not extensively documented in publicly available literature. The potential for such activity remains an area for further scientific investigation, based on the strong precedent set by its structural analogs.
In Vitro Pharmacological Characterization Methodologies
The pharmacological profile of a compound like Noracymethadol hydrochloride, (-)- is determined through a variety of established in vitro methodologies. These laboratory-based assays are essential for understanding a drug's mechanism of action, potency, efficacy, and receptor selectivity before any clinical application. nih.gov They provide a foundational characterization by isolating specific biological components, such as receptors and cells, in a controlled environment.
Common in vitro techniques used to characterize synthetic opioids include:
Receptor Binding Assays: These are fundamental for determining the affinity of a compound for specific receptors. In the context of opioids, competitive binding assays are used to measure the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors. These experiments typically use cell membranes containing recombinant human opioid receptors and a radiolabeled ligand that the test compound must displace. nih.govnih.govresearchgate.net
Functional Assays: These assays measure the cellular response following receptor activation, which determines whether the compound is an agonist, antagonist, or partial agonist, and quantifies its potency and efficacy.
G-Protein Activation Assays: Since opioid receptors are G-protein coupled receptors (GPCRs), assays measuring G-protein activation are critical. The HTRF (Homogeneous Time-Resolved Fluorescence)-based GTP Gᵢ binding assay is a common method used to quantify the activation of the Gᵢ protein subunit after an agonist binds to the receptor. nih.govresearchgate.net This allows for the determination of the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ). nih.govnih.govresearchgate.net
cAMP Inhibition Assays: Activation of the Gᵢ protein by an opioid agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Assays that measure the inhibition of forskolin-stimulated cAMP accumulation are a well-established method to quantify the functional activity of opioid agonists. nih.gov
Dynamic Mass Redistribution (DMR) Assays: This label-free technology measures the redistribution of cellular matter that occurs when a GPCR is activated by a ligand. It provides a global readout of the cellular response and can be used to determine the pharmacodynamic profile of a compound, such as its potency and efficacy at a specific receptor. researchgate.netunipd.it
β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Assays measuring the recruitment of β-arrestin to the activated receptor are important for understanding biased agonism, where a ligand may preferentially activate one pathway over another. This has significant implications for drug development, as different pathways can be associated with therapeutic versus adverse effects. nih.gov
Electrophysiological Assays: In specific cell types like neurons, the functional consequence of opioid receptor activation can be measured using electrophysiological techniques. For example, patch-clamp studies on dorsal root ganglion (DRG) neurons can assess the ability of an opioid to inhibit voltage-activated calcium channels (VACC), which is a key mechanism in pain signal transmission. frontiersin.org
The table below summarizes the common in vitro methodologies and the key parameters they measure for characterizing compounds like Noracymethadol hydrochloride, (-)-.
| Methodology | Purpose | Key Parameters Measured | Example Application for Opioids |
| Receptor Binding Assay | To determine the binding affinity of a compound to a receptor. | Kᵢ (Inhibition Constant) | Measuring the affinity of Noracymethadol for µ, δ, and κ opioid receptors. |
| GTP Gᵢ Binding Assay | To measure the activation of the G-protein signaling pathway. | EC₅₀ (Potency), Eₘₐₓ (Efficacy) | Quantifying Noracymethadol's ability to activate the µ-opioid receptor. |
| cAMP Inhibition Assay | To measure a downstream effect of Gᵢ protein activation. | EC₅₀ (Potency), Eₘₐₓ (Efficacy) | Confirming the functional agonist activity of Noracymethadol at opioid receptors. |
| DMR Assay | To provide a global measure of the cellular response to receptor activation. | EC₅₀ (Potency), Eₘₐₓ (Efficacy) | Profiling the overall pharmacodynamic effect of Noracymethadol on cells expressing opioid receptors. |
| β-Arrestin Recruitment Assay | To assess signaling through the β-arrestin pathway (biased agonism). | EC₅₀ (Potency), Eₘₐₓ (Efficacy) | Determining if Noracymethadol shows bias towards G-protein or β-arrestin pathways. |
| Patch-Clamp Electrophysiology | To measure the effect on ion channel activity in excitable cells. | Inhibition of ion currents (e.g., Ca²⁺) | Assessing Noracymethadol's ability to reduce neuronal excitability by inhibiting calcium channels. |
Structure Activity Relationship Sar Elucidation
Impact of Stereochemistry on Receptor Binding and Pharmacological Profile
The stereochemical configuration of Noracymethadol is a paramount determinant of its interaction with opioid receptors and its resulting pharmacological effects. As a molecule with multiple chiral centers, Noracymethadol can exist as several stereoisomers, each exhibiting distinct biological properties. The specific isomer, (-)-Noracymethadol, which is the focus of this article, is also known as l-alpha-acetyl-N-normethadol (nor-LAAM).
Research has demonstrated that the levorotatory isomers of the acetylmethadol series are generally the more active opioids. Studies on the active metabolites of l-alpha-acetylmethadol (LAAM), a closely related compound, have shed light on the profound impact of stereochemistry. In a comparative study, nor-LAAM, the N-demethylated metabolite of LAAM and chemically identical to (-)-Noracymethadol, was found to be significantly more potent than LAAM itself and its other metabolite, l-alpha-acetyl-N,N-dinormethadol (dinor-LAAM), in producing dose-dependent antinociception, hypothermia, and pupillary constriction in animal models. nih.gov Specifically, nor-LAAM was observed to be 6 to 12 times more potent than LAAM in these measures. nih.gov
This dramatic increase in potency underscores the critical role of the specific stereochemical arrangement at the chiral centers for optimal interaction with the opioid receptor binding pocket. The precise spatial orientation of the phenyl groups, the acetyl ester, and the methylamino group dictated by the (-) configuration appears to facilitate a more favorable and efficacious binding to the receptor, leading to a more pronounced pharmacological response.
Table 1: Comparative Potency of LAAM and its Metabolites
| Compound | Relative Potency (Antinociception) vs. LAAM |
| l-alpha-acetylmethadol (LAAM) | 1x |
| l-alpha-acetyl-N-normethadol (nor-LAAM) | 6-12x |
| l-alpha-acetyl-N,N-dinormethadol (dinor-LAAM) | 1.5-3x |
Data sourced from a study on the suppression of opioid withdrawal syndrome in dogs. nih.gov
Analysis of Acetyl Ester Moiety's Contribution to Activity
The presence of the acetyl ester moiety at the C-3 position of the heptane (B126788) chain is a defining structural feature of Noracymethadol and plays a crucial role in its pharmacological activity. This ester group significantly influences the compound's lipophilicity and its interaction with the opioid receptor.
While direct studies exclusively on Noracymethadol's acetyl group are limited, inferences can be drawn from related opioids. For instance, the two acetyl groups in heroin, which are absent in morphine, are known to enhance its potency. vt.edu These acetyl groups increase the molecule's ability to cross the blood-brain barrier and can engage in specific interactions within the µ-opioid receptor's active site. vt.edu It is hypothesized that the acetyl group of Noracymethadol similarly contributes to its activity profile.
Comparative SAR Studies with Methadol and Related Structural Analogues
To fully appreciate the SAR of (-)-Noracymethadol, it is essential to compare it with its close structural relatives, namely methadol and other acetylated analogues like alphacetylmethadol (the N,N-dimethylated counterpart). Noracymethadol is an acetyl ester of methadol and can be viewed as an analogue of methadone. wikipedia.org
The primary structural differences between these compounds lie in the substitution at the nitrogen atom and the presence or absence of the acetyl group at the C-3 position. Methadone possesses a dimethylamino group and a ketone at C-3. Alphacetylmethadol also has a dimethylamino group but features an acetyl ester at C-3. Noracymethadol has a methylamino group and an acetyl ester.
Studies comparing levo-alpha-acetylmethadol (LAAM) and methadone have shown that under acute dosing conditions, LAAM is not less potent and for some measures, may be more potent than methadone. nih.gov This suggests that the replacement of the ketone in methadone with an acetyl ester can maintain or even enhance opioid activity. The N-demethylation of LAAM to form nor-LAAM ((-)-Noracymethadol) further potentiates this activity, as discussed in section 4.1. nih.gov
The analgesic effect of methadone is well-established, and its flexible structure is believed to adopt a conformation that mimics other opioid agonists at the receptor site. pharmacy180.com The structural modifications in Noracymethadol, specifically the stereochemistry and the acetyl group, fine-tune this interaction, leading to its characteristic pharmacological profile.
Table 2: Structural and Activity Comparison of Methadone Analogues
| Compound | Key Structural Features | General Opioid Activity |
| Methadone | Dimethylamino group, C-3 ketone | Potent Agonist pharmacy180.com |
| Alphacetylmethadol (LAAM) | Dimethylamino group, C-3 acetyl ester | Potent, long-acting agonist nih.gov |
| (-)-Noracymethadol hydrochloride | Methylamino group, C-3 acetyl ester | Potent Agonist nih.gov |
| Methadol | Dimethylamino group, C-3 hydroxyl | Opioid Agonist |
Rational Design of Noracymethadol Hydrochloride Analogues for SAR Exploration
The rational design and synthesis of analogues based on the Noracymethadol scaffold have been undertaken to further probe the SAR of this chemical class and to explore potential therapeutic applications, such as the development of narcotic antagonists.
One approach to designing analogues involves modification of the N-substituent. For instance, the synthesis of N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol has been reported. nih.gov These N-substituents are commonly incorporated into opioid structures to introduce antagonist or mixed agonist-antagonist properties. In these specific analogues, the resulting compounds exhibited weak analgesic (agonist) activity, and the N-allyl analogue showed partial antagonism of morphine-induced analgesia. nih.gov However, in vitro studies indicated that these compounds primarily acted as opiate agonists. nih.gov
These findings highlight the sensitivity of the pharmacological profile to modifications at the nitrogen atom. The change from a methyl group in Noracymethadol to a larger N-allyl or N-cyclopropylmethyl group significantly alters the interaction with the opioid receptor, reducing agonist potency and, in one case, introducing weak antagonist activity. This line of research demonstrates how systematic structural modifications can be used to map the requirements for agonism versus antagonism within this series of compounds.
Preclinical Metabolic Disposition and Biotransformation
Identification and Characterization of Metabolites in Preclinical Models
In preclinical studies, a primary objective is to identify and characterize the metabolites of a drug candidate. nih.gov This process helps in understanding the drug's clearance, potential for activity from its byproducts, and provides a basis for comparing metabolism across different species, including humans. nih.gov For Noracymethadol, which is structurally related to methadone, the metabolic pathways are anticipated to share similarities with other opioids. wikipedia.orgmrocc.org
Key metabolites are typically formed through processes such as N-demethylation and O-dealkylation. In the context of related compounds like methadone, N-demethylation leads to the formation of normethadone. mrocc.org Similarly, for Noracymethadol, the removal of the methyl group from the nitrogen atom would result in a primary metabolite. Further biotransformation can occur, leading to a cascade of secondary metabolites. The identification of these metabolites in preclinical animal models is crucial for a comprehensive understanding of the drug's disposition. nih.govnih.gov
Major Metabolic Pathways: Oxidation, N-Dealkylation, and O-Dealkylation
The biotransformation of Noracymethadol hydrochloride, like many xenobiotics, primarily occurs through phase I metabolic reactions. wikipedia.org These reactions introduce or expose functional groups, generally making the compound more polar and easier to excrete. wikipedia.org The principal pathways involved are oxidation, N-dealkylation, and O-dealkylation. nih.govnih.gov
Oxidation: This is a fundamental metabolic process, often mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgpressbooks.pub For opioids, oxidation can occur at various positions on the molecule, leading to hydroxylated derivatives.
N-Dealkylation: This process involves the removal of an alkyl group (in this case, a methyl group) from a nitrogen atom. nih.gov This is a common metabolic route for many drugs containing tertiary or secondary amine functionalities. In the case of Noracymethadol, N-demethylation is a significant pathway, analogous to the metabolism of methadone to normethadone. mrocc.org
O-Dealkylation: This pathway involves the cleavage of an ether linkage, resulting in the removal of an alkyl group from an oxygen atom. While less prominent for Noracymethadol itself, which has an acetate (B1210297) group, this pathway is relevant for structurally similar opioids.
In Vitro Metabolic Studies in Hepatic Systems
To investigate the metabolic fate of a drug without the complexities of a whole organism, in vitro systems utilizing liver components are extensively used. nih.govnih.gov These systems, primarily liver microsomes and hepatocytes, are instrumental in elucidating metabolic pathways and identifying the enzymes involved. researchgate.netresearchgate.net
Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of phase I enzymes, particularly cytochrome P450 isoenzymes. pressbooks.pubresearchgate.net Studies using human liver microsomes (HLMs) are valuable for predicting hepatic clearance and potential drug-drug interactions. researchgate.net For Noracymethadol, incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH would allow for the identification of primary oxidative metabolites.
Hepatocytes: The use of intact liver cells, either freshly isolated or cryopreserved, provides a more complete picture of metabolism as they contain both phase I and phase II enzymes. researchgate.net These studies can reveal not only the primary metabolites but also subsequent conjugation reactions (e.g., glucuronidation) that facilitate excretion. nih.gov
These in vitro models are crucial for early-stage drug development, offering a high-throughput and cost-effective means to screen compounds and predict their metabolic behavior in vivo. nih.govresearchgate.net
Comparative Preclinical Metabolism Across Species
Understanding how drug metabolism varies between different animal species and humans is a critical aspect of preclinical research. nih.gov These comparative studies help in selecting the most appropriate animal model for toxicological and pharmacological testing—one whose metabolic profile most closely resembles that of humans.
Differences in the expression and activity of metabolic enzymes, such as the cytochrome P450 family, can lead to significant variations in the rate and pathways of drug metabolism. nih.gov For instance, a metabolite that is minor in a rodent model might be a major metabolite in humans, potentially having different pharmacological or toxicological implications.
By analyzing the metabolic profile of Noracymethadol in various preclinical species (e.g., rats, dogs, monkeys) and comparing it to data from human-derived in vitro systems (like human liver microsomes), researchers can better anticipate the drug's behavior in clinical trials. nih.govresearchgate.net
Enzyme Systems Involved in Noracymethadol Hydrochloride Metabolism (e.g., Cytochrome P450)
The metabolism of most opioids is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govappdhq.org These heme-containing proteins are responsible for the oxidative biotransformation of a vast array of drugs. wikipedia.org
Given the structural similarities to methadone, it is highly probable that the metabolism of Noracymethadol is mediated by several CYP isoforms. For methadone, the primary enzymes involved are CYP3A4 and CYP2B6, with contributions from CYP2C19, CYP2D6, and others. nih.govnih.govnih.gov
CYP3A4: This is one of the most abundant CYP enzymes in the human liver and is responsible for the metabolism of a large percentage of clinically used drugs. nih.gov
CYP2B6: While less abundant, CYP2B6 plays a significant role in the N-demethylation of methadone. nih.gov
CYP2D6: This enzyme is known for its genetic polymorphism, which can lead to significant inter-individual variability in drug response. nih.gov
In addition to the CYP enzymes, other enzyme systems may also be involved, particularly in phase II metabolism. Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for conjugating drugs and their metabolites with glucuronic acid, a process that significantly increases water solubility and facilitates renal excretion. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the analyte of interest from impurities and matrix components for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For a compound like Noracymethadol hydrochloride, (-)-, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach for quantification. The development and validation of such a method would involve optimizing several parameters to achieve adequate separation and sensitivity.
Method development for a compound like Noracymethadol would typically involve selecting an appropriate stationary phase, mobile phase composition, and detector. C18 columns are widely used for the analysis of opioids and related compounds. nih.govijpar.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govijpar.com The pH of the aqueous phase is a critical parameter to control the retention and peak shape of basic compounds like Noracymethadol. oup.com UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of the molecule. nih.gov
Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijpar.comfrontiersin.org This includes assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govijpar.com Forced degradation studies would also be conducted to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is resolved from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation). nih.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of Structurally Similar Opioids
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govijpar.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | nih.govijpar.com |
| Flow Rate | 1.0 - 1.6 mL/min | nih.govnih.gov |
| Detection | UV at ~210-254 nm | nih.govresearchgate.net |
| Temperature | Ambient or controlled (e.g., 35-40 °C) | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.govnih.gov For Noracymethadol, an LC-MS/MS method would be invaluable for pharmacokinetic studies and for detecting the compound in complex samples such as blood, plasma, or urine. nih.govshimadzu.com
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The liquid chromatography part is similar to that of an HPLC-UV method, but the detector is a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte. shimadzu.com This technique allows for the detection of compounds at very low concentrations, often in the sub-ng/mL range. shimadzu.comnih.gov Sample preparation for LC-MS/MS analysis of biological samples often involves protein precipitation or solid-phase extraction (SPE) to remove matrix interferences. nih.govresearchgate.net
Table 2: Example LC-MS/MS Parameters for the Analysis of Synthetic Opioids
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | shimadzu.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | shimadzu.com |
| Collision Gas | Nitrogen or Argon | |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | nih.govresearchgate.net |
| Limit of Detection | Sub-ng/mL to pg/mL range | shimadzu.comlabrulez.com |
Other Chromatographic and Spectroscopic Approaches
Besides HPLC and LC-MS/MS, other techniques could be employed for the analysis of Noracymethadol. Gas Chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) is a viable option, particularly for volatile and thermally stable compounds. nih.govucsf.edu However, GC analysis of polar compounds like Noracymethadol might require derivatization to improve volatility and chromatographic performance. jfda-online.com
Spectrophotometric methods, while less specific than chromatographic techniques, can be used for the quantification of the pure substance or in simple formulations. rsc.org These methods are often based on the reaction of the analyte with a chromogenic reagent to form a colored complex that can be measured by a UV-Vis spectrophotometer. rsc.org
Strategies for Derivatization in Analytical Procedures
Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For a compound like Noracymethadol, derivatization could be employed for several reasons:
To enhance detectability: If the compound has a poor chromophore, derivatization with a UV-absorbing or fluorescent tag can significantly improve its detection by HPLC-UV or fluorescence detectors.
To improve chromatographic behavior: Derivatization can be used to increase the volatility of a compound for GC analysis or to alter its polarity for better separation in HPLC. jfda-online.com
To improve mass spectrometric ionization: Certain derivatizing agents can enhance the ionization efficiency of a molecule in LC-MS, leading to lower detection limits. nih.gov
Common derivatization reactions for amines, which are present in the Noracymethadol structure, include acylation and silylation. jfda-online.com The choice of the derivatization reagent and reaction conditions would need to be carefully optimized for the specific analytical goal. nih.gov
Methodological Considerations for Quantification in Complex Matrices
Quantifying low concentrations of a drug in complex biological matrices such as blood, plasma, or urine presents several analytical challenges. nih.gov The main issue is the presence of endogenous components that can interfere with the analysis, leading to inaccurate results. This is often referred to as the "matrix effect" in LC-MS/MS analysis. nih.gov
To overcome these challenges, several strategies are employed:
Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove a significant portion of the matrix components before analysis. nih.govresearchgate.net
Use of an Internal Standard: An internal standard, which is a compound structurally similar to the analyte (ideally a stable isotope-labeled version of the analyte), is added to the sample at a known concentration. nih.gov It helps to compensate for variations in sample preparation and instrument response.
Matrix-Matched Calibration Standards: Calibration standards are prepared in the same biological matrix as the unknown samples to mimic the matrix effect and ensure accurate quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help to differentiate the analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. cncb.ac.cn
The development of a robust and reliable method for the quantification of Noracymethadol in complex matrices would require careful consideration and optimization of all these factors to ensure the accuracy and precision of the results. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For Noracymethadol hydrochloride, (-)-, this would involve simulating its interaction with its primary target, the µ-opioid receptor. Such a study would typically generate data on the specific amino acid residues involved in the interaction, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function to estimate the binding energy. nih.govnih.gov This information is crucial for understanding the molecular basis of its analgesic activity. However, specific molecular docking studies detailing the binding mode of Noracymethadol hydrochloride, (-)- to the µ-opioid receptor are not presently available in the reviewed literature.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including the conformational changes of both the ligand and the receptor upon binding. nih.govsci-hub.se An MD simulation of Noracymethadol hydrochloride, (-)- bound to the µ-opioid receptor would reveal the stability of the ligand-receptor complex over time, the flexibility of different parts of the molecule and the receptor, and the dynamic network of interactions that stabilize the bound state. nih.gov These simulations are computationally intensive but offer a more realistic picture of the binding event than static docking models. nih.gov At present, there are no specific published MD simulation studies that have focused on Noracymethadol hydrochloride, (-)-.
Free Energy Calculations and Binding Landscape Analysis
Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are rigorous methods used to compute the binding free energy of a ligand to its target. nih.govrsc.orgresearchgate.netnih.gov These calculations can provide a quantitative prediction of the binding affinity, which can be directly compared with experimental data. rsc.org Analyzing the binding landscape can reveal the energetic barriers and intermediate states along the binding pathway. researchgate.net This level of detailed energetic analysis has not been reported for Noracymethadol hydrochloride, (-)-.
In Silico Prediction of Pharmacological Properties and Receptor Modulation
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netnih.gov For Noracymethadol hydrochloride, (-)-, these predictions would provide valuable information on its likely pharmacokinetic and toxicological profile without the need for extensive experimental testing. researchgate.net Furthermore, computational models can predict how the compound might modulate receptor activity, for instance, whether it acts as an agonist or antagonist. nih.gov While general in silico prediction methods are available, a specific and detailed pharmacological and receptor modulation profile for Noracymethadol hydrochloride, (-)- derived from such computational studies is not documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To develop a QSAR model for Noracymethadol hydrochloride, (-)-, data on a series of structurally related compounds and their corresponding activities at the µ-opioid receptor would be required. kcl.ac.uk Such a model could then be used to predict the activity of new, untested analogs and to guide the design of more potent or selective ligands. The development of specific QSAR models for Noracymethadol and its close analogs has not been a focus of published research. nih.govnih.gov
Future Directions and Broader Research Implications
Advancements in Understanding Opioid Receptor Mechanisms
The classical understanding of opioid action involves the activation of G-protein coupled receptors (GPCRs), primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors, leading to analgesia. nih.gov However, recent discoveries have revealed a more complex signaling landscape. Future research on (-)-Noracymethadol should focus on these nuanced mechanisms.
A primary area of investigation is the concept of biased agonism , where a ligand can preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin pathway). Research suggests that separating these pathways could lead to analgesics with fewer adverse effects. nih.gov Future studies should aim to characterize the specific signaling signature of (-)-Noracymethadol at the mu-opioid receptor to determine if it exhibits any bias and what structural features are responsible.
Another critical area is receptor heterodimerization . Opioid receptors can form complexes with other opioid receptors (e.g., MOR-DOR) or with different types of GPCRs, such as cannabinoid (CB1) or nociceptin (B549756) (NOP) receptors. nih.govnih.govnih.gov These interactions can significantly alter the pharmacological response. Investigating whether (-)-Noracymethadol promotes or inhibits the formation of specific heterodimers could reveal novel modulatory effects and open pathways for developing multi-target ligands. nih.gov
| Research Focus | Key Question for (-)-Noracymethadol | Potential Implication |
| Biased Agonism | Does (-)-Noracymethadol preferentially activate G-protein signaling over β-arrestin pathways at the mu-opioid receptor? | Design of analogs with improved therapeutic profiles. nih.gov |
| Receptor Heterodimerization | How does (-)-Noracymethadol influence the function of MOR-DOR or MOR-CB1 heterodimers? | Understanding polypharmacology and identifying novel synergistic targets. nih.govnih.gov |
| Kinase Cascades | Which specific downstream kinase cascades (e.g., ERK pathway) are modulated by (-)-Noracymethadol binding? | Elucidating the full spectrum of cellular responses beyond initial receptor activation. nih.gov |
Novel Synthetic Methodologies and Chemical Derivatization
Modern organic synthesis offers powerful tools for creating complex molecules with high efficiency and stereocontrol. Future research should apply these advanced methodologies to the synthesis of (-)-Noracymethadol and its analogs. Developing a more efficient and stereoselective synthetic route than historical methods would facilitate the production of material for pharmacological testing.
Furthermore, chemical derivatization of the (-)-Noracymethadol scaffold is a promising avenue for discovering new chemical entities with unique properties. Systematic modification of its functional groups could elucidate critical structure-activity relationships (SAR). nih.gov For instance, altering the N-substituent or the acetyl ester group could modulate receptor affinity, selectivity, and functional activity (agonist vs. antagonist). nih.gov
Table of Potential Derivatization Strategies for (-)-Noracymethadol
| Modification Site | Proposed Chemical Change | Research Goal |
|---|---|---|
| N-methyl group | Replacement with larger alkyl or functionalized chains. | Modulate receptor subtype selectivity and probe the N-substituent binding pocket. nih.gov |
| Acetyl ester | Hydrolysis to the alcohol (methadol analog) or replacement with different esters or amides. | Investigate the role of the ester in receptor binding, potency, and metabolic stability. |
| Diphenylpropyl core | Introduction of substituents on the phenyl rings (e.g., fluoro, hydroxyl groups). | Alter pharmacokinetic properties and explore additional receptor interactions. nih.gov |
Comprehensive Biotransformation Research Using Advanced Techniques
The science of biotransformation has evolved from a descriptive practice to a key predictive component of drug discovery, essential for understanding a compound's fate in the body. nih.gov A thorough investigation of (-)-Noracymethadol's metabolism, which has not been extensively documented, is crucial.
Integration of Multi-Omics Data in Pharmacological Characterization
To move beyond a single-target view of drug action, future research can leverage multi-omics approaches. frontiersin.org By integrating data from transcriptomics, proteomics, and metabolomics, scientists can build a comprehensive, system-level understanding of how a drug like (-)-Noracymethadol affects cellular networks. nih.govresearchgate.net
For example, treating neuronal cell lines with (-)-Noracymethadol and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the entire cascade of events triggered by opioid receptor activation. This integrated analysis can uncover novel biomarkers, identify unexpected off-target effects, and provide a holistic view of the drug's mechanism of action that is not achievable by studying receptor binding alone. nih.govyoutube.com Such an approach allows for the characterization of the complete biological response, amplifying the functional insights gained from pharmacological assays. researchgate.net
Computational Predictions for Novel Chemical Entity Design
Computational chemistry and molecular modeling are indispensable tools in modern drug design. nih.gov The known structure of (-)-Noracymethadol can serve as a template for the in silico design of novel opioid ligands.
Using techniques like molecular docking , researchers can predict how newly designed analogs will bind to the crystal structures of opioid receptors. nih.govMolecular dynamics simulations can then be used to study the stability of these ligand-receptor complexes and observe the conformational changes that lead to receptor activation. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of (-)-Noracymethadol analogs with their biological activity, enabling the prediction of potency for untested compounds. This computational workflow can prioritize the synthesis of the most promising candidates, saving significant time and resources. monash.edunih.gov
Illustrative Computational Workflow for Designing (-)-Noracymethadol Analogs
| Step | Technique | Objective |
|---|---|---|
| 1. Scaffold Hopping | In silico library design | Generate a virtual library of diverse structures based on the (-)-Noracymethadol core. |
| 2. Binding Pose Prediction | Molecular Docking | Dock virtual compounds into the opioid receptor binding site to predict affinity and interactions. nih.gov |
| 3. Stability & Dynamics Analysis | Molecular Dynamics (MD) Simulation | Simulate the behavior of the ligand-receptor complex over time to assess binding stability. nih.gov |
| 4. Property Prediction | ADMET/QSAR Modeling | Computationally predict absorption, distribution, metabolism, excretion, and toxicity profiles. monash.edu |
| 5. Candidate Prioritization | Scoring and Ranking | Select the most promising virtual hits for chemical synthesis and biological evaluation. |
Q & A
Basic Research Questions
Q. How can Noracymethadol hydrochloride be reliably identified in complex matrices during forensic or pharmacological analysis?
- Methodological Answer : Employ a combination of colorimetric tests and chromatographic techniques. For example, ammonium molybdate or sulfuric acid-formaldehyde tests produce characteristic color changes (e.g., dull purple or brown-purple) at detection limits of 0.25 mg . Confirmatory analysis should use HPLC with a C18 column (4.6 mm × 25 cm, 5 µm particle size) and UV detection at 254 nm, following protocols similar to those used for structurally related opioids like nefazodone hydrochloride . Validate results with mass spectrometry (LC-MS) to distinguish Noracymethadol from isomers or metabolites.
Q. What are the solubility and extraction properties of Noracymethadol hydrochloride critical for sample preparation?
- Methodological Answer : The compound is soluble in dilute acetic acid and can be extracted from alkaline aqueous solutions using organic solvents like dichloromethane or ethyl acetate. Optimize extraction efficiency by adjusting pH to ≥9 and validating recovery rates via spiked matrix experiments. Note that its hydrochloride salt crystallizes from acetone/ether mixtures, which may influence purity assessments .
Q. What regulatory and safety protocols apply to handling Noracymethadol hydrochloride in research settings?
- Methodological Answer : As a Schedule I controlled substance (DEA Drug Code 9633), researchers must adhere to strict storage, usage, and disposal guidelines. Use conversion factors (0.90 for hydrochloride salt vs. free base) to calculate equivalent weights for legal compliance. Institutional approvals (e.g., DEA licenses) and secure storage in controlled-access facilities are mandatory. Document chain-of-custody protocols to prevent diversion .
Advanced Research Questions
Q. How can synthetic routes for (-)-Noracymethadol hydrochloride be optimized to improve enantiomeric purity?
- Methodological Answer : Focus on chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, or employ asymmetric catalysis during the synthesis of the 3-heptanol acetate intermediate. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Compare results with published melting point data (216–217°C) to detect impurities .
Q. What analytical strategies resolve contradictions in metabolite identification between in vitro and in vivo studies?
- Methodological Answer : Use isotopically labeled analogs (e.g., deuterated Noracymethadol) as internal standards in LC-MS/MS workflows to differentiate true metabolites from artifacts. Conduct parallel in vitro hepatic microsome assays and in vivo pharmacokinetic studies in rodent models, cross-referencing findings with historical data on its parent compound, methadyl acetate . Apply kinetic modeling to reconcile discrepancies in metabolic rates.
Q. How should researchers design in vivo studies to evaluate the opioid receptor binding kinetics of (-)-Noracymethadol hydrochloride?
- Methodological Answer : Utilize radioligand displacement assays (e.g., [³H]-naloxone binding in murine brain homogenates) to determine IC₅₀ values. Pair this with functional assays (e.g., cAMP inhibition in CHO cells expressing µ-opioid receptors) to assess efficacy. Control for enantiomer-specific effects by comparing (-)- and (+)-forms. Adhere to ethical guidelines for opioid studies, including analgesic efficacy vs. respiratory depression endpoints .
Q. What computational methods predict the stability of Noracymethadol hydrochloride under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products. Complement this with density functional theory (DFT) calculations to identify vulnerable molecular sites (e.g., ester groups). Validate predictions against empirical data from long-term storage in amber glass vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
